![molecular formula C10H11N3O B2896924 4-Cyclobutoxypyrazolo[1,5-a]pyrazine CAS No. 2175979-06-1](/img/structure/B2896924.png)
4-Cyclobutoxypyrazolo[1,5-a]pyrazine
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Overview
Description
“4-Cyclobutoxypyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound. It’s a part of the pyrazine family, which is known for its wide range of biological activities . Pyrazine derivatives are valuable synthetic building blocks used for the assembly of various fused and linearly functionalized heterocyclic structures .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Molecular Structure Analysis
The molecular structure of “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” is characterized by the presence of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The cyclobutoxy group is attached to the pyrazine ring, adding complexity to the structure .Scientific Research Applications
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes “4-Cyclobutoxypyrazolo[1,5-a]pyrazine”, has been shown to exhibit antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, potentially offering alternative treatments for bacterial infections resistant to current antibiotics .
Anti-inflammatory Applications
Due to its structural features, “4-Cyclobutoxypyrazolo[1,5-a]pyrazine” may also serve as a base for creating anti-inflammatory drugs. Its efficacy in this field could lead to new therapeutic options for treating chronic inflammatory diseases .
Antiviral Properties
Research indicates that derivatives of pyrrolopyrazine, such as “4-Cyclobutoxypyrazolo[1,5-a]pyrazine”, have potential antiviral applications. They could be used in the synthesis of compounds targeting various viral infections, including those caused by emerging and re-emerging viruses .
Antifungal Uses
The compound’s structure suggests it could be effective against fungal pathogens, making it a candidate for antifungal drug development. This is particularly important as fungal resistance to existing medications is an increasing concern .
Antioxidant Effects
“4-Cyclobutoxypyrazolo[1,5-a]pyrazine” may exhibit antioxidant properties, which are valuable in preventing oxidative stress-related diseases. This application could extend to the preservation of food products and cosmetics by inhibiting oxidation .
Antitumor and Antiproliferative Effects
Studies have shown that pyrazolo[1,5-a]pyrazine derivatives can have antitumor effects. Specifically, they have been tested for their antiproliferative effects on lung adenocarcinoma cell lines, indicating potential use in cancer treatment strategies .
Future Directions
Mechanism of Action
Target of Action
4-Cyclobutoxypyrazolo[1,5-a]pyrazine is a derivative of the pyrrolopyrazine scaffold . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclobutoxypyrazolo[1,5-a]pyrazine .
properties
IUPAC Name |
4-cyclobutyloxypyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-9-4-5-12-13(9)7-6-11-10/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOLMBWEHIRLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxypyrazolo[1,5-a]pyrazine |
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